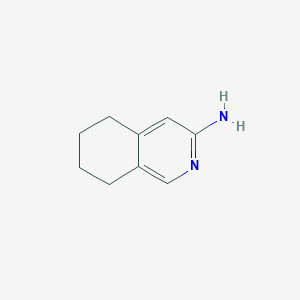

5,6,7,8-Tetrahydroisoquinolin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJSKRANCYSNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CN=C(C=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20535804 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69958-52-7 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5,6,7,8 Tetrahydroisoquinolin 3 Amine and Its Derivatives

Core Scaffold Construction Strategies for Tetrahydroisoquinolines

The construction of the tetrahydroisoquinoline core is the foundational step in the synthesis of 5,6,7,8-tetrahydroisoquinolin-3-amine. Several classical and modern synthetic reactions can be employed for this purpose, each with its own advantages and limitations.

Pictet–Spengler Condensation and its Variants

The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines. nih.govwikipedia.orgorganicreactions.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. nih.govwikipedia.org While traditionally used for the synthesis of 1,2,3,4-tetrahydroisoquinolines, the principles of this reaction can be adapted for the synthesis of other isomers.

The reaction is typically carried out in the presence of a protic acid, such as hydrochloric acid or trifluoroacetic acid, and often requires heating. wikipedia.org The substrate scope is broad, with electron-rich aromatic rings leading to higher yields and milder reaction conditions. wikipedia.org Variants of the Pictet-Spengler reaction include the use of Lewis acids as catalysts and enzymatic approaches, which can offer improved stereoselectivity. tandfonline.com For instance, norcoclaurine synthase (NCS) catalyzes the stereoselective Pictet–Spengler reaction between dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. tandfonline.com

A one-pot synthesis of tetrahydroisoquinolines from amino acids has been developed, which involves the hypochlorite-mediated decarboxylation of an amino acid to an aldehyde, followed by a Pictet-Spengler condensation with dopamine. northwestern.edu

Bischler-Napieralski Cyclization Approaches

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can then be reduced to tetrahydroisoquinolines. organic-chemistry.orgwikipedia.orgnih.gov This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a phosphorus-based reagent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.org

The reaction proceeds through the formation of an electrophilic nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. organic-chemistry.org The resulting 3,4-dihydroisoquinoline (B110456) can be subsequently reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. To obtain the 5,6,7,8-tetrahydroisoquinoline (B1330172) scaffold, the starting β-arylethylamide would need to be appropriately designed to favor cyclization and subsequent reduction of the desired ring.

A typical procedure involves heating the β-arylethylamide with the dehydrating agent in an inert solvent. The reaction is most effective for electron-rich aromatic systems. A subsequent reduction step is necessary to obtain the tetrahydroisoquinoline core. For example, a dihydroisoquinoline intermediate can be reduced to a tetrahydroisoquinoline using sodium borohydride in methanol. nih.gov

Povarov Reaction for Tetrahydroquinoline Synthesis

The Povarov reaction is a versatile method for the synthesis of tetrahydroquinolines, which are structural isomers of tetrahydroisoquinolines. numberanalytics.comsci-rad.comresearchgate.net This reaction is a formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene, often catalyzed by a Lewis or Brønsted acid. numberanalytics.comsci-rad.com It can be performed as a one-pot, three-component reaction between an aniline, an aldehyde, and an alkene. sci-rad.com

Given that the Povarov reaction leads to the formation of a tetrahydroquinoline ring system, it is not a direct method for the synthesis of the 5,6,7,8-tetrahydroisoquinoline scaffold. Therefore, a detailed discussion of its mechanism and variants falls outside the scope of this article focused on this compound.

Multi-Component Reactions (MCRs) for Heterocyclic Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. nih.govacs.orgnih.gov Several MCRs have been developed for the synthesis of tetrahydroisoquinolines.

One such example is a multicomponent synthesis of tetrahydroisoquinolines from carboxylic acids, alkynyl ethers, and dihydroisoquinolines. nih.gov This approach highlights the ability of MCRs to rapidly generate molecular complexity from simple and readily available starting materials. Another three-component reaction for the synthesis of dihydropyrrolo[2,1-a]isoquinolines involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid. acs.org These examples showcase the potential of MCRs to construct diverse tetrahydroisoquinoline derivatives, and with careful selection of starting materials, this strategy could be adapted for the synthesis of this compound.

Catalytic Hydrogenation and Transfer Hydrogenation Methods

Catalytic hydrogenation and transfer hydrogenation are crucial methods for the synthesis of 5,6,7,8-tetrahydroisoquinolines, typically by the reduction of the corresponding isoquinoline (B145761) or dihydroisoquinoline precursors.

A concise and effective method for the preparation of amino-substituted 5,6,7,8-tetrahydroisoquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted isoquinolines, followed by hydrolysis of the acetamide (B32628) group. nih.gov This method has been shown to be effective for producing the desired 5,6,7,8-tetrahydroisoquinoline core with an amino substituent. The yields are generally good when the acetamido group is on the pyridine (B92270) ring. nih.gov

Transfer hydrogenation offers a safer alternative to using high-pressure hydrogen gas. mdpi.com In this method, a hydrogen donor molecule, such as formic acid or isopropanol, is used in the presence of a transition metal catalyst. Asymmetric transfer hydrogenation of dihydroisoquinolines has been successfully employed to produce chiral tetrahydroisoquinolines. mdpi.comnih.govmdpi.comresearchgate.netnih.gov

| Starting Material | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Acetamido-substituted isoquinoline | H₂, Catalyst | Amino-5,6,7,8-tetrahydroisoquinoline | Good | nih.gov |

| 1-Aryl-3,4-dihydroisoquinolines | Rh-catalyst, HCOOH/Et₃N | Chiral 1-aryl-tetrahydroisoquinolines | Up to quantitative conversion, moderate ee | mdpi.com |

The direct asymmetric hydrogenation of dihydroisoquinolines is a highly efficient method for the synthesis of chiral tetrahydroisoquinolines. mdpi.com This approach utilizes chiral transition metal catalysts, such as those based on iridium or ruthenium, to achieve high enantioselectivity. mdpi.commdpi.com

For example, iridium catalysts bearing various phosphorus-based ligands have been evaluated in the asymmetric hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines. mdpi.com These reactions are typically carried out under a hydrogen atmosphere in the presence of a chiral catalyst. The choice of ligand is crucial for achieving high enantiomeric excess (ee). Similarly, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines. nih.govmdpi.comresearchgate.netnih.gov

| Substrate | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1-Aryl-3,4-dihydroisoquinoline | Ir-complex with P-based ligand | Chiral 1-aryl-1,2,3,4-tetrahydroisoquinoline | Variable | mdpi.com |

| 1-Aryl-3,4-dihydroisoquinoline | Rh-complex with chiral diamine | Chiral 1-aryl-1,2,3,4-tetrahydroisoquinoline | Up to 69% | mdpi.com |

Reduction of Aromatic Precursors

A direct and effective method for the synthesis of this compound involves the catalytic hydrogenation of an appropriate aromatic isoquinoline precursor. This approach is particularly advantageous for its regioselectivity in reducing the carbocyclic ring while preserving the pyridine ring, especially when starting with an amino-substituted isoquinoline.

A key strategy involves the hydrogenation of acetamido-substituted isoquinolines, which provides the dual benefit of directing the hydrogenation and protecting the amino group. Subsequent hydrolysis of the acetamide yields the target primary amine. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net

Detailed research findings have demonstrated the efficacy of platinum(IV) oxide (PtO₂) as a catalyst for this transformation. The hydrogenation is typically carried out in an acidic medium, such as a mixture of ethanol (B145695) and hydrochloric acid, under hydrogen pressure. The acidity of the medium can influence the rate and selectivity of the reduction.

The process begins with the hydrogenation of a 3-acetamidoisoquinoline. The carbocyclic ring is selectively reduced to afford 3-acetamido-5,6,7,8-tetrahydroisoquinoline. This intermediate is then subjected to acidic hydrolysis to remove the acetyl protecting group, yielding the final product, this compound. researchgate.net

Table 1: Catalytic Hydrogenation of Acetamidoisoquinolines

| Precursor | Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Acetamidoisoquinoline | PtO₂ | EtOH/HCl | 50 | 25 | 3-Amino-5,6,7,8-tetrahydroisoquinoline | Good | researchgate.net |

| 1-Acetamidoisoquinoline | PtO₂ | EtOH/HCl | 50 | 25 | 1-Amino-5,6,7,8-tetrahydroisoquinoline | Moderate | researchgate.net |

Intramolecular Cyclization Reactions

Thorpe-Zeigler Cyclization

The Thorpe-Ziegler reaction is a well-established method for the formation of large-ring ketones and enamines through the base-catalyzed intramolecular condensation of dinitriles. nih.gov While a powerful tool in organic synthesis, its direct application to the synthesis of the 5,6,7,8-tetrahydroisoquinoline core, particularly with a 3-amino substituent, is not widely reported.

The general mechanism involves the deprotonation of an α-carbon to a nitrile, which then attacks the second nitrile group intramolecularly to form a cyclic iminonitrile. Tautomerization to an enaminonitrile is followed by hydrolysis to yield a cyclic α-cyanoketone, which can be further converted to a ketone. For the synthesis of a tetrahydroisoquinoline derivative, a suitably substituted dinitrile precursor would be required. The challenge lies in the design and synthesis of a precursor that, upon cyclization, would yield the specific 5,6,7,8-tetrahydroisoquinoline ring system.

Smiles-like Rearrangements

The Smiles rearrangement and its variants are intramolecular nucleophilic aromatic substitution reactions. While powerful for the synthesis of various heterocyclic systems, direct application for the construction of the 5,6,7,8-tetrahydroisoquinoline skeleton is not a common strategy. A hypothetical precursor for a Smiles-like rearrangement to form this ring system would be complex and its synthesis likely less efficient than other established methods.

Domino Reaction Approaches

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. mdpi.com These reactions are advantageous for their atom economy and reduction of waste. For the synthesis of tetrahydroquinolines, domino reactions have been effectively employed. mdpi.combeilstein-journals.org

One such approach involves a domino Povarov reaction, which is a type of imine Diels-Alder reaction. beilstein-journals.org While powerful for the synthesis of 1,2,3,4-tetrahydroquinolines, its application to the 5,6,7,8-isomer is less direct. A plausible, though not explicitly reported for the target compound, domino approach could involve a sequence of reactions that first constructs the dihydropyridine (B1217469) ring and then allows for a subsequent cyclization to form the fused cyclohexene (B86901) ring.

Regioselective Synthetic Pathways

Regioselectivity is a critical aspect of the synthesis of substituted tetrahydroisoquinolines. As discussed in the reduction of aromatic precursors (Section 2.1.5.2), the catalytic hydrogenation of substituted isoquinolines can be highly regioselective.

Specifically, the hydrogenation of acetamidoisoquinolines over a platinum catalyst in an acidic medium preferentially reduces the carbocyclic ring (the benzene (B151609) ring portion of the isoquinoline). This selectivity is key to obtaining 5,6,7,8-tetrahydroisoquinolines rather than 1,2,3,4-tetrahydroisoquinolines. The presence of the acetamido group on the pyridine ring appears to favor the reduction of the non-heterocyclic ring. researchgate.net

The yields of the final amino-5,6,7,8-tetrahydroisoquinolines are generally good when the acetamido substituent is on the pyridine ring. In contrast, when the substituent is on the benzene ring, the yields are often moderate. This highlights the directing effect of the substituent and its position on the regiochemical outcome of the hydrogenation. researchgate.net

Table 2: Regioselective Hydrogenation of Acetamidoisoquinolines

| Substrate | Product | Ring Reduced | Yield | Reference |

|---|---|---|---|---|

| 3-Acetamidoisoquinoline | 3-Amino-5,6,7,8-tetrahydroisoquinoline | Carbocyclic | Good | researchgate.net |

| 5-Acetamidoisoquinoline | 5-Amino-5,6,7,8-tetrahydroisoquinoline | Carbocyclic | Moderate | researchgate.net |

Enantioselective Synthesis of Chiral Tetrahydroisoquinoline Derivatives

The development of enantioselective methods for the synthesis of chiral tetrahydroisoquinoline derivatives is of paramount importance, given that many biologically active molecules in this class are single enantiomers. nih.govmdpi.com While specific methods for the enantioselective synthesis of this compound are not extensively documented, methodologies developed for similar chiral tetrahydroquinoline and tetrahydroisoquinoline systems can be considered.

One prominent strategy is asymmetric hydrogenation, which involves the use of a chiral catalyst to induce enantioselectivity in the reduction of a prochiral substrate. mdpi.com For instance, chiral rhodium complexes have been successfully used in the asymmetric [3+2] cycloaddition reactions to obtain C-1 substituted tetrahydroisoquinoline derivatives in high yields and excellent stereoselectivities (up to 99% ee). rsc.org

Another powerful approach is asymmetric transfer hydrogenation, which uses a chiral catalyst and a hydrogen donor to achieve enantioselective reduction. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, yielding chiral tetrahydroisoquinolines. mdpi.comresearchgate.net Although the enantiomeric excess values can be modest in some cases, the use of additives can significantly improve the conversion rates. mdpi.com

The synthesis of chiral building blocks is also a viable strategy. For example, the enzymatic kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816) can provide access to enantiomerically pure starting materials for the synthesis of chiral ligands and other derivatives. mdpi.com

Table 3: Examples of Enantioselective Syntheses of Tetrahydroisoquinoline and Tetrahydroquinoline Derivatives

| Reaction Type | Catalyst/Ligand | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Chiral-at-metal rhodium complex | C,N-cyclic azomethine imines | C-1 substituted tetrahydroisoquinolines | Up to 99% | rsc.org |

| Asymmetric Transfer Hydrogenation | Rhodium catalysts with chiral diamine ligands (e.g., (R)-CAMPY) | 1-Aryl substituted-3,4-dihydroisoquinolines | Chiral 1-aryl-tetrahydroisoquinolines | Up to 69% | mdpi.comresearchgate.net |

| C-H Insertion | Rh₂(R-PTAD)₄ | Donor/donor carbenes | Chiral tetrahydroisoquinolines | Excellent | escholarship.org |

Asymmetric Catalysis with Chiral Ligands

Asymmetric catalysis, particularly asymmetric transfer hydrogenation (ATH), stands as a highly effective method for producing chiral amines from their corresponding imine or N-heteroaromatic precursors. mdpi.com This approach utilizes transition metal catalysts complexed with chiral ligands to induce stereoselectivity. For the synthesis of chiral tetrahydroisoquinoline and tetrahydroquinoline derivatives, rhodium and iridium complexes have shown considerable efficacy. mdpi.comnih.gov

Chiral diamines derived from the 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as CAMPY and Me-CAMPY, have been employed as ligands in pentamethylcyclopentadienyl (Cp) metal complexes for the ATH of 1-aryl substituted-3,4-dihydroisoquinolines. mdpi.comresearchgate.net Rhodium-based catalysts, in particular, have demonstrated high reactivity and enantioselectivity in these transformations. mdpi.comresearchgate.net The addition of a Lewis acid, such as La(OTf)₃, can enhance conversion rates, especially for sterically hindered substrates. mdpi.comresearchgate.net While modest enantiomeric excess (ee) values have been reported (up to 69%), the quantitative conversion achieved opens avenues for the rational design of new, more efficient catalysts. mdpi.comresearchgate.net

Table 1: Asymmetric Transfer Hydrogenation of Dihydroisoquinolines using Chiral Catalysts

| Catalyst | Chiral Ligand | Substrate (DHIQ) | Additive | Conversion (%) | Enantiomeric Excess (ee, %) |

| [Rh(Cp)Cl₂]₂ | (R)-CAMPY | 1-phenyl-DHIQ | None | >99 | 69 |

| [Rh(Cp)Cl₂]₂ | (R)-Me-CAMPY | 1-phenyl-DHIQ | None | >99 | 61 |

| [Ir(Cp)Cl₂]₂ | (R)-CAMPY | 1-phenyl-DHIQ | None | 50 | 12 |

| [Rh(Cp*)Cl₂]₂ | (R)-CAMPY | 1-(2-methylphenyl)-DHIQ | La(OTf)₃ | >99 | 45 |

Enzymatic Resolution Techniques

Enzymatic resolution offers a powerful and green alternative for the separation of enantiomers. This technique leverages the stereospecificity of enzymes, most commonly lipases, to selectively react with one enantiomer in a racemic mixture. A notable example is the dynamic kinetic resolution (DKR) of 8-amino-5,6,7,8-tetrahydroquinoline using Candida antarctica Lipase (B570770) B (CALB). nih.gov In this process, the lipase selectively acetylates the (R)-amine, leading to the isolation of (R)-acetamide in over 60% yield. nih.gov The racemization of the remaining (S)-amine occurs spontaneously in situ, allowing for a theoretical maximum yield of 100% for the single enantiomer product. nih.gov

Similarly, the enantiomers of the precursor 5,6,7,8-tetrahydroquinolin-8-ol have been successfully separated through enzymatic DKR by CALB, yielding the separated enantiomers with high purity. researchgate.net These chemoenzymatic strategies are integral for producing enantiopure building blocks for more complex molecules. mdpi.com

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, having served its purpose. This strategy has been successfully applied to the synthesis of tetrahydroisoquinoline alkaloids. researchgate.net

One prominent example involves the use of Ellman's chiral auxiliary, (R)-tert-butanesulfinamide. researchgate.net Condensation of the auxiliary with an appropriate aldehyde generates a chiral N-sulfinyl imine. The subsequent diastereoselective addition of a Grignard reagent to this imine establishes the desired stereocenter. The high stereoselectivity is often rationalized by a six-membered ring transition state where the magnesium atom coordinates to both the nitrogen and oxygen atoms of the sulfinyl imine. wikipedia.org The auxiliary can then be cleaved under acidic conditions to reveal the chiral primary amine of the tetrahydroisoquinoline derivative. researchgate.netua.es

Table 2: Example of Chiral Auxiliary-Mediated Synthesis of a 1-Substituted Tetrahydroisoquinoline

| Step | Description | Reagents and Conditions | Key Intermediate/Product | Stereochemical Control |

| 1 | Imine Formation | (R)-tert-butanesulfinamide, aldehyde, CuSO₄ | Chiral N-sulfinyl imine | Formation of a single imine diastereomer |

| 2 | Nucleophilic Addition | Benzylmagnesium chloride, CH₂Cl₂ | Sulfinamide adduct | Diastereoselective addition controlled by the chiral auxiliary |

| 3 | Cyclization | Haloamide cyclization conditions | Tetrahydroisoquinoline with auxiliary | Ring formation |

| 4 | Auxiliary Removal | HCl in MeOH | Chiral 1-benzyl-tetrahydroisoquinoline | Release of the enantiopure product |

Functionalization and Derivatization Strategies for this compound

The this compound scaffold possesses multiple reactive sites: the aromatic ring, the secondary amine within the heterocyclic core, and the primary amine substituent. This allows for diverse functionalization strategies to create a library of derivatives.

Electrophilic Aromatic Substitution on the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com This is due to the presence of two electron-donating groups: the powerful amino group (-NH₂) at the C3 position and the alkyl moiety of the fused saturated ring. Both groups are ortho-, para-directing. masterorganicchemistry.com The amino group's directing effect is dominant, strongly favoring substitution at the C4 position (ortho) and C1 position (para). Steric hindrance from the adjacent saturated ring might influence the ratio of ortho to para substitution.

Common EAS reactions such as halogenation, nitration, and Friedel-Crafts reactions can be applied. youtube.comlibretexts.org However, the strong activating nature and basicity of the amino groups can lead to side reactions, such as over-reaction or reaction with the acid catalysts used. Therefore, protection of the amine functionalities, for instance by acylation to form less activating amides, may be necessary to achieve selective substitution on the aromatic ring. nih.gov

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Product(s) |

| Bromination | Br⁺ | Br₂ / FeBr₃ | 4-bromo- and 1-bromo-5,6,7,8-tetrahydroisoquinolin-3-amine |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 4-nitro- and 1-nitro-5,6,7,8-tetrahydroisoquinolin-3-amine |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ (with protected amines) | 4-acyl- and 1-acyl-5,6,7,8-tetrahydroisoquinolin-3-amine |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is generally not feasible on the electron-rich aromatic ring of this compound. However, this reaction becomes possible if the ring is first functionalized with a potent electron-withdrawing group, such as a nitro group, via EAS. nih.gov For example, if a halogen atom is introduced onto the ring at a position ortho or para to a newly installed nitro group, it can serve as a leaving group for a subsequent SNAr reaction with various nucleophiles.

Another advanced strategy is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct amination or alkylation of electron-deficient aromatic rings, such as nitroquinolines. nih.gov By first nitrating the tetrahydroisoquinoline ring, it may be possible to introduce other nucleophiles directly onto the ring, displacing a hydrogen atom. nih.gov

N-Functionalization and Alkylation

Both the secondary amine in the heterocyclic ring and the primary amine at the C3 position are nucleophilic and readily undergo functionalization. Standard reactions such as N-alkylation and N-acylation can be employed to introduce a wide variety of substituents.

Direct N-alkylation using alkyl halides can be challenging to control, often resulting in mixtures of mono- and poly-alkylated products, as well as potential quaternization of the ring nitrogen. nih.gov Reductive amination provides a more controlled method for introducing alkyl groups. N-acylation with acyl chlorides or anhydrides is typically a high-yielding reaction that produces stable amide derivatives. This also serves as a protective group strategy for the amines, modulating their reactivity for subsequent reactions like EAS. researchgate.net More advanced techniques, such as photoredox-catalyzed C-H functionalization, can be used to introduce alkyl or benzyl (B1604629) groups at the C1 position, adjacent to the ring nitrogen, after it has been appropriately substituted (e.g., N-aryl). beilstein-journals.orgacs.org

Table 4: Potential N-Functionalization Reactions of this compound

| Target Nitrogen | Reaction Type | Reagents | Potential Product Structure |

| Ring NH | N-Alkylation | R-X, Base | 2-alkyl-5,6,7,8-tetrahydroisoquinolin-3-amine |

| Ring NH | N-Acylation | RCOCl, Base | 2-acyl-5,6,7,8-tetrahydroisoquinolin-3-amine |

| 3-NH₂ | N-Alkylation | R-X, Base | 3-(alkylamino)- or 3-(dialkylamino)-5,6,7,8-tetrahydroisoquinoline |

| 3-NH₂ | N-Acylation | RCOCl, Base | 3-(acetamido)-5,6,7,8-tetrahydroisoquinoline |

Table of Compounds

| Compound Name |

| This compound |

| 8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) |

| 2-methyl-8-amino-5,6,7,8-tetrahydroquinoline (Me-CAMPY) |

| 1-aryl-3,4-dihydroisoquinoline |

| (R)-acetamide of 8-amino-5,6,7,8-tetrahydroquinoline |

| 5,6,7,8-tetrahydroquinolin-8-ol |

| (R)-tert-butanesulfinamide |

| N-sulfinyl imine |

| 1-benzyl-tetrahydroisoquinoline |

| 4-bromo-5,6,7,8-tetrahydroisoquinolin-3-amine |

| 4-nitro-5,6,7,8-tetrahydroisoquinolin-3-amine |

| 4-acyl-5,6,7,8-tetrahydroisoquinolin-3-amine |

| 2-alkyl-5,6,7,8-tetrahydroisoquinolin-3-amine |

| 3-(acetamido)-5,6,7,8-tetrahydroisoquinoline |

Functionalization and Derivatization Strategies for this compound

Introduction of Carboxylic Acid Moieties

The incorporation of carboxylic acid groups into the 5,6,7,8-tetrahydroisoquinoline framework is a key strategy for developing novel derivatives with potential applications in medicinal chemistry and materials science. Various synthetic methodologies have been employed to introduce this functional group at different positions on the tetrahydroisoquinoline ring system. These methods often involve multi-step sequences, including cyclization reactions and subsequent functional group manipulations.

One prominent approach involves the use of multicomponent reactions, such as the Petasis reaction. This method has been successfully applied to synthesize tetracyclic tetrahydroisoquinoline derivatives that incorporate a carboxylic acid group. For instance, the three-component Petasis reaction using aminoacetaldehyde acetals with substituted benzyl groups, glyoxylic acid hydrate, and various boronic acids can produce arylglycine derivatives. beilstein-journals.orgnih.govnih.gov These intermediates can then undergo a Pomeranz–Fritsch double cyclization reaction under acidic conditions (e.g., 20% HCl or 70% HClO₄) to yield 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids, which contain a constrained tetrahydroisoquinoline core. beilstein-journals.org This strategy allows for the construction of complex molecules with an embedded carboxylic acid in a highly efficient manner. beilstein-journals.orgnih.gov

Another classical yet effective method for creating tetrahydroisoquinoline carboxylic acids is the Pictet-Spengler reaction. This biomimetic process involves the condensation of a β-phenethylamine with an aldehyde or a keto acid. iisc.ac.in For example, the reaction of L-Dopa with formaldehyde (B43269) or acetaldehyde (B116499) leads to the formation of 3-carboxyl-substituted tetrahydroisoquinoline derivatives. iisc.ac.in While many examples focus on the 1,2,3,4-tetrahydroisoquinoline isomer, the fundamental principle of cyclizing a phenethylamine (B48288) derivative with a carbonyl compound to introduce a carboxylic acid-bearing ring is a cornerstone of isoquinoline synthesis. iisc.ac.inresearchgate.net

Direct carboxylation of the tetrahydroisoquinoline ring has also been explored. For the related 5,6,7,8-tetrahydroquinoline (B84679) system, a method involving the formation of 8-lithio or 8-magnesio derivatives followed by reaction with carbon dioxide has been used to prepare 5,6,7,8-tetrahydroquinoline-8-carboxylic esters after esterification. rsc.org This organometallic approach provides a direct route to installing a carboxyl group onto the saturated portion of the heterocyclic system.

The following table summarizes selected synthetic strategies for introducing carboxylic acid moieties into tetrahydroisoquinoline and related scaffolds.

| Method | Key Reagents | Position of Carboxylation | Resulting Compound Type | Reference(s) |

| Petasis Reaction & Pomeranz–Fritsch Cyclization | Aminoacetaldehyde acetals, Glyoxylic acid, Boronic acid, HCl/HClO₄ | C-5 (of a complex tetracyclic system) | 7,12-Dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids | beilstein-journals.orgnih.govnih.gov |

| Pictet–Spengler Reaction | β-Phenethylamines (e.g., L-Dopa), Aldehydes (e.g., formaldehyde) | C-3 | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acids | iisc.ac.in |

| Organometallic Carboxylation | n-BuLi or Mg, CO₂ | C-8 (on quinoline) | 5,6,7,8-Tetrahydroquinoline-8-carboxylic esters | rsc.org |

Formation of Hybrid Heterocyclic Systems

The 5,6,7,8-tetrahydroisoquinoline scaffold serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. The amino group at the C-3 position, along with other functionalities on the ring, can be strategically utilized in cyclization and condensation reactions to construct novel polycyclic architectures. These hybrid systems often exhibit unique biological activities, driving research into their synthetic pathways.

One notable example is the construction of pyrimido[4',5':4,5]furo[2,3-c]isoquinolines. osi.lvresearchgate.net This synthesis begins with 3-oxo derivatives of 5,6,7,8-tetrahydroisoquinolines. researchgate.net The initial step involves O-alkylation with ethyl chloroacetate, followed by cyclization with sodium ethoxide and condensation with formamide. This sequence yields condensed furo[3,2-d]pyrimidin-8-ones. The carbonyl group can then be converted to a chloro derivative using phosphorus oxychloride, which serves as a reactive site for introducing various amines, leading to the final 8-amino-substituted tetrahydropyrimido[4',5':4,5]furo[2,3-c]isoquinolines. researchgate.net

Another important class of hybrid systems is the thieno[2,3-c]isoquinolines. The synthesis of these compounds can start from 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones. nih.gov These precursors are reacted with N-aryl-2-chloroacetamides to yield 3-(N-arylcarbamoylmethylsulfanyl) derivatives. Subsequent intramolecular Thorpe–Ziegler cyclization, promoted by a base like sodium ethoxide, results in the formation of the fused thiophene (B33073) ring, affording 7-acetyl-1-amino-6-aryl-2-(N-arylcarbamoyl)-5,8-dimethyl-8-hydroxy-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines. nih.gov This methodology demonstrates the utility of a 3-thione functionality as a handle for annulating a thiophene ring onto the tetrahydroisoquinoline core.

The following table outlines examples of hybrid heterocyclic systems derived from the 5,6,7,8-tetrahydroisoquinoline core.

| Starting Material | Key Transformation(s) | Resulting Hybrid System | Reference(s) |

| 3-Oxo-5,6,7,8-tetrahydroisoquinolines | O-alkylation, Cyclization, Condensation, Chlorination, Amination | Pyrimido[4',5':4,5]furo[2,3-c]isoquinolines | osi.lvresearchgate.net |

| 5,6,7,8-Tetrahydroisoquinoline-3(2H)-thiones | S-alkylation with chloroacetamides, Intramolecular Thorpe–Ziegler cyclization | Thieno[2,3-c]isoquinolines | nih.gov |

Reactivity and Transformation Pathways of 5,6,7,8 Tetrahydroisoquinolin 3 Amine

Reaction Mechanisms Involving the Amine Functionality

The primary amino group at the C-3 position is the most reactive site for many common organic transformations. As a nucleophile, it is expected to readily participate in acylation, alkylation, and condensation reactions.

Acylation: The amine can be converted into a wide range of amides through reaction with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. libretexts.orgyoutube.com This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). youtube.com This is a fundamental transformation for creating peptidomimetic structures or modifying the compound's electronic and physical properties.

Urea (B33335) Formation: The synthesis of urea derivatives from the 3-amino group can be achieved through several methods. A common approach involves the reaction with an isocyanate, where the amine nitrogen attacks the electrophilic carbon of the isocyanate. acs.orgnih.gov Alternatively, phosgene (B1210022) or its safer equivalents, such as N,N'-carbonyldiimidazole (CDI), can be used to couple the amine with another amine, forming either symmetrical or unsymmetrical ureas. nih.gov Another modern, environmentally benign approach utilizes carbon dioxide as a C1 building block in the presence of a catalyst to form a carbamic acid intermediate, which is then converted to the urea. acs.orgorganic-chemistry.org

| Transformation | Reagent Class | Specific Examples |

|---|---|---|

| Amide Formation | Acid Halides/Anhydrides | Acetyl Chloride, Benzoyl Chloride, Acetic Anhydride (B1165640) |

| Carboxylic Acids + Coupling Agents | EDC/HOBt, DCC, HATU | |

| Urea Formation | Isocyanates | Phenyl Isocyanate, Methyl Isocyanate |

| Phosgene Equivalents | Triphosgene, N,N'-Carbonyldiimidazole (CDI) | |

| Carbon Dioxide Based | CO₂, DBU, Mitsunobu Reagents |

Cycloaddition Reactions and Ring Expansions

Cycloaddition reactions are powerful tools in heterocyclic chemistry. However, in the context of 5,6,7,8-tetrahydroisoquinoline (B1330172), they are predominantly employed for the synthesis of the core structure rather than as a subsequent transformation pathway.

The most notable of these synthetic routes is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring. ebrary.netwikipedia.orgnumberanalytics.comnih.gov For the synthesis of the parent scaffold of the title compound, a 3-aminosubstituted β-phenylethylamine would be the required starting material. Once formed, the aromatic ring of the tetrahydroisoquinoline is generally not sufficiently electron-rich to participate in further cycloaddition reactions like the Diels-Alder reaction under standard conditions.

Literature searches did not yield specific information regarding ring expansion processes starting from the 5,6,7,8-tetrahydroisoquinolin-3-amine scaffold.

Rearrangement Processes

While direct rearrangements of this compound are not documented, a plausible pathway for a derivative involves the Polonovski–Potier reaction . This reaction facilitates the functionalization of cyclic amines at the α-position. acs.orgresearchgate.netyoutube.com

The process would require initial modification of the starting material. The secondary amine at the N-2 position would first be alkylated (e.g., with an alkyl halide) to form a tertiary amine. Subsequent oxidation, typically with an agent like m-CPBA, would yield the corresponding tertiary amine N-oxide. Treatment of this N-oxide with trifluoroacetic anhydride (TFAA) generates an N-acetoxyammonium intermediate, which then undergoes an E2-type elimination of trifluoroacetic acid. This elimination forms a cyclic iminium ion, which is a highly reactive electrophile. This intermediate can then be trapped in situ by various nucleophiles (e.g., cyanide, organometallics), leading to the introduction of a new substituent at a carbon adjacent to the ring nitrogen (C-1 or C-3). acs.orgyoutube.com This sequence represents a powerful method for skeletal elaboration based on a rearrangement process.

Palladium-Catalyzed Coupling Reactions of Halogenated Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a molecule like this compound, these reactions would be applied to a halogenated derivative (e.g., where a bromine or iodine atom is installed on the aromatic ring at the C-4, C-5, or C-8 position).

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound could be coupled with a wide variety of primary or secondary amines or anilines. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the reaction's success. ias.ac.in

Suzuki-Miyaura Coupling: To form new C-C bonds, the Suzuki-Miyaura reaction is widely employed. wikipedia.orgharvard.edu This reaction couples an organohalide with an organoboron species, such as a boronic acid or boronic ester. A halogenated this compound derivative would serve as the organohalide component. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation of the organic group from the boron species to the palladium center (facilitated by a base), and reductive elimination to form the new biaryl or aryl-alkyl bond. wikipedia.org This method allows for the introduction of diverse aryl, heteroaryl, or alkyl groups onto the tetrahydroisoquinoline core.

| Reaction | Component | Examples |

|---|---|---|

| Buchwald-Hartwig Amination | Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, XPhos, RuPhos, Johnphos | |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | |

| Coupling Partner | Primary/Secondary Amines, Anilines | |

| Suzuki-Miyaura Coupling | Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | PPh₃, SPhos, XPhos, dppf | |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | |

| Coupling Partner | Aryl/Vinyl Boronic Acids, Boronic Esters |

Biological Activities and Pharmacological Potential of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines as Privileged Scaffolds in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) nucleus is a foundational structural motif in a vast array of natural products, particularly within the large family of isoquinoline (B145761) alkaloids. rsc.orgnih.gov This scaffold's prevalence in nature has made it a subject of intense scientific interest for over four decades, revealing that both natural and synthetic compounds containing the THIQ core exhibit a wide spectrum of biological activities. rsc.orgnih.gov In medicinal chemistry, the THIQ framework is considered a "privileged scaffold." This designation stems from its ability to serve as a versatile template for the development of ligands for various biological targets, leading to compounds with diverse pharmacological effects. rsc.orgnih.gov

The structural characteristics of the THIQ system, including its secondary amine and bicyclic structure, provide an ideal foundation for chemical modification and the introduction of various functional groups. nih.govnuph.edu.ua This adaptability allows for the synthesis of large libraries of derivatives, which can be screened for activity against different diseases. nih.gov The ease of synthesis, often through established methods like the Pictet-Spengler condensation, further enhances its utility in drug discovery. nih.gov The THIQ scaffold is a key component in numerous clinically used drugs and has been integral to the development of agents targeting a range of conditions, from infectious diseases to neurodegenerative disorders. rsc.orgrsc.org Its proven track record in producing bioactive molecules solidifies its status as a vital scaffold for the design and development of novel therapeutic agents. nih.gov

Spectrum of Pharmacological Activities

Derivatives of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold have demonstrated a remarkable breadth of pharmacological activities. nuph.edu.uaresearchgate.net This versatility has made them attractive candidates for drug development across multiple therapeutic areas. Research has extensively documented their potential as antineoplastic, antimicrobial (including antibacterial, antifungal, and antiviral), anti-inflammatory, and antiparasitic agents. rsc.orgnuph.edu.uarsc.org Furthermore, THIQ derivatives are known to modulate the central nervous system, with studies exploring their roles in neurological disorders. nuph.edu.uanih.gov The wide-ranging biological potential of these compounds is attributed to the flexible nature of the THIQ core, which allows for structural modifications that can fine-tune their activity against specific biological targets. nuph.edu.uaresearchgate.net

Antineoplastic and Antiproliferative Studies

The tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives exhibiting significant cytotoxic and antiproliferative effects against various cancer cell lines. nih.govbenthamdirect.comeurekaselect.com These compounds act through diverse mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, DNA fragmentation, and cell cycle arrest. eurekaselect.comresearchgate.net

One key area of investigation is the development of THIQ derivatives as microtubule disruptors. acs.org For instance, the 2',5'-dichlorobenzyl derivative known as compound 8c proved to be a highly effective inhibitor of tubulin assembly, with an IC50 of 0.98 μM, a potency only about two-fold less than the well-known agent combretastatin (B1194345) A-4. acs.org This compound also demonstrated potent antiproliferative activity across a range of tumor cell lines, with a GI50 of 90 nM in DU-145 prostate cancer cells and 26 nM in OVCAR-3 ovarian cancer cells. acs.org

Other studies have focused on THIQ derivatives as inhibitors of critical signaling pathways in cancer. A series of derivatives were evaluated for their ability to inhibit Kirsten rat sarcoma viral oncogene homolog (KRas). nih.govnih.gov Compound GM-3-18 , which features a chloro group at the 4-position of a phenyl ring, showed significant KRas inhibition against multiple colon cancer cell lines, with IC50 values ranging from 0.9 μM to 10.7 μM. nih.govnih.gov Another compound, GM-3-121 , displayed potent anti-angiogenesis activity with an IC50 of 1.72 μM. nih.govnih.gov

The antiproliferative activity of THIQs has also been demonstrated against endometrial cancer. In a study using Ishikawa human endometrial adenocarcinoma cells, several new THIQ compounds showed greater activity than the standard drug tamoxifen. nih.govnih.gov The most active compounds identified were 1 , 2 , 3 , and 22 , with IC50 values of 1.41 μM, 0.91 μM, 0.74 μM, and 0.36 μM, respectively. nih.govnih.gov

| Compound | Activity/Target | Cell Line(s) | IC50 / GI50 Value | Reference |

|---|---|---|---|---|

| Compound 8c | Antiproliferative | DU-145 (Prostate) | GI50 = 90 nM | acs.org |

| Compound 8c | Antiproliferative | OVCAR-3 (Ovarian) | GI50 = 26 nM | acs.org |

| Compound 8c | Tubulin Polymerization Inhibition | - | IC50 = 0.98 µM | acs.org |

| GM-3-18 | KRas Inhibition | Colon Cancer Cell Lines | IC50 = 0.9 µM to 10.7 µM | nih.govnih.gov |

| GM-3-121 | Anti-angiogenesis | - | IC50 = 1.72 µM | nih.govnih.gov |

| Compound 1 | Antiproliferative | Ishikawa (Endometrial) | IC50 = 1.41 µM | nih.govnih.gov |

| Compound 2 | Antiproliferative | Ishikawa (Endometrial) | IC50 = 0.91 µM | nih.govnih.gov |

| Compound 3 | Antiproliferative | Ishikawa (Endometrial) | IC50 = 0.74 µM | nih.govnih.gov |

| Compound 22 | Antiproliferative | Ishikawa (Endometrial) | IC50 = 0.36 µM | nih.govnih.gov |

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The THIQ scaffold has been a productive starting point for the development of novel antimicrobial agents. rsc.orgacs.org

Antibacterial Research THIQ derivatives have shown promise against a variety of bacterial pathogens, including drug-resistant strains. nih.govrsc.org A study reported the synthesis of 18 novel cationic tetrahydroisoquinoline-triazole compounds, five of which were active against Staphylococcus aureus with a low Minimum Inhibitory Concentration (MIC) of 2-4 μg/mL. nih.gov The lead compound, 4b , was also effective against Mycobacterium tuberculosis H37Rv with an MIC of 6 μg/mL and demonstrated no observed resistance development in S. aureus after thirty days of sequential passaging. nih.gov Other research highlighted a 1-substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative with antibacterial activity against various strains at MICs ranging from 3.5-20 µg/ml. researchgate.net Another THIQ derivative was active against methicillin-resistant S. aureus (MRSA) with an MIC of 32 µg/ml. researchgate.net

Antifungal Research The antifungal potential of THIQ derivatives has been investigated against both human and plant pathogenic fungi. nih.govznaturforsch.comdeepdyve.com A series of 32 novel THIQ derivatives were synthesized and tested against six phytopathogenic fungi. nih.govresearcher.life Compounds A13 and A25 were particularly effective against Alternaria alternata, with EC50 values of 2.375 mg/L and 2.251 mg/L, respectively, which are comparable to the commercial fungicide boscalid (B143098) (EC50 = 1.195 mg/L). nih.gov Further in vivo tests showed that compound A13 provided significant protection against A. alternata. nih.gov Studies on other synthetic THIQs showed that compounds containing a methoxy (B1213986) group were active against Cladosporium cladosporoides with an MIC value of 13.75 μg/mL. deepdyve.com Additionally, some novel THIQ derivatives have been shown to possess both antifungal and sperm-killing activities in vitro. researchgate.net

Antiviral Research THIQ derivatives have been identified as inhibitors of several viruses, including Human Immunodeficiency Virus (HIV) and SARS-CoV-2. nih.govmdpi.com Synthetic THIQs have been evaluated for their anti-HIV activity, with some non-halogenated compounds showing potent inhibition. mdpi.com For example, two natural THIQ alkaloids, (+)-1(R)-coclaurine and (+)-1(S)-norcoclaurine , exhibited EC50 values of 0.8 and >0.8 µg/mL, respectively, against HIV. mdpi.com More recently, two novel heterocyclic compounds based on the THIQ structure, trans-1 and trans-2 , were synthesized and found to effectively suppress authentic SARS-CoV-2 replication in Vero E6 cells. nih.govnih.gov Compound trans-1 showed higher potency, with a half-maximal effective concentration (EC50) of 3.15 μM. nih.govnih.gov In Calu-3 human lung cells, trans-1 also efficiently inhibited the SARS-CoV-2 Delta variant with an EC50 of 2.78 μM, performing better than chloroquine. nih.gov

| Compound | Activity | Target Organism | MIC / EC50 Value | Reference |

|---|---|---|---|---|

| Compound 4b | Antibacterial | S. aureus | MIC = 2-4 µg/mL | nih.gov |

| Compound 4b | Antibacterial | M. tuberculosis H37Rv | MIC = 6 µg/mL | nih.gov |

| Compound A13 | Antifungal | A. alternata | EC50 = 2.375 mg/L | nih.gov |

| Compound A25 | Antifungal | A. alternata | EC50 = 2.251 mg/L | nih.gov |

| (+)-1(R)-coclaurine | Antiviral | HIV | EC50 = 0.8 µg/mL | mdpi.com |

| trans-1 | Antiviral | SARS-CoV-2 (Vero E6) | EC50 = 3.15 µM | nih.govnih.gov |

| trans-1 | Antiviral | SARS-CoV-2 (Calu-3) | EC50 = 2.78 µM | nih.gov |

Anti-Inflammatory Investigations

Tetrahydroisoquinoline derivatives have emerged as promising candidates for the development of new anti-inflammatory agents. rsc.orgmdpi.com Research has focused on designing THIQ-based molecules that can modulate key inflammatory pathways, such as the cyclooxygenase (COX) enzymes. nih.gov

In one study, a series of new 1,2,4-triazole-tetrahydroisoquinoline hybrids were synthesized and evaluated as inhibitors of COX-1 and COX-2. nih.gov The goal was to develop moderately selective COX-2 inhibitors to avoid the adverse effects associated with both highly selective and non-selective COX inhibitors. Several compounds from this series demonstrated potent activity. Specifically, compounds 9e , 9g , and 11f were highly effective against COX-2, with IC50 values of 0.87 µM, 1.27 µM, and 0.58 µM, respectively. nih.gov The potency of compound 11f was comparable to the standard drug celecoxib (B62257) (IC50 = 0.82 µM). nih.gov

In vivo anti-inflammatory tests confirmed that compounds 9e , 9g , and 11f exhibited significant anti-inflammatory activity, which was greater than that of celecoxib at all tested time intervals. nih.gov Furthermore, these compounds were found to significantly reduce the production of key inflammatory mediators, including prostaglandin (B15479496) E2 (PGE-2), tumor necrosis factor-alpha (TNF-ɑ), and interleukin-6 (IL-6). nih.gov

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| Compound 9e | COX-2 | 0.87 µM | nih.gov |

| Compound 9g | COX-2 | 1.27 µM | nih.gov |

| Compound 11f | COX-2 | 0.58 µM | nih.gov |

| Celecoxib (Standard) | COX-2 | 0.82 µM | nih.gov |

Neurological and Central Nervous System Modulating Activities

Tetrahydroisoquinoline derivatives have a complex and multifaceted relationship with the central nervous system (CNS). nih.govnih.gov Certain THIQs are endogenous compounds found in the mammalian brain and have been studied for their potential role in the pathogenesis of neurological conditions like Parkinson's disease due to their structural similarity to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govjst.go.jp

Some THIQ derivatives, such as tetrahydropapaveroline (B182428) (THP), have been shown to exert neurotoxic effects. nih.gov THP can decrease intracellular dopamine (B1211576) content and inhibit the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. nih.gov The administration of specific THIQs, like 1-benzyl-TIQ, to primates can induce parkinsonism. jst.go.jp These neurotoxic mechanisms are often linked to the generation of oxidative stress. nih.gov

Conversely, other THIQ derivatives exhibit neuroprotective properties. jst.go.jpmdpi.com For example, 1-methyl-TIQ has been found to prevent the behavioral abnormalities induced by neurotoxins like MPTP and TIQ itself. jst.go.jp Some THIQs may afford protection against oxidative stress by increasing levels of glutathione (B108866) and nitric oxide. mdpi.com The diverse actions of THIQs in the brain are critically dependent on their specific chemical structures, particularly the presence and position of catechol moieties. nih.govnih.gov Beyond their connection to neurodegenerative diseases, various THIQ derivatives have also been investigated for other CNS activities, including anticonvulsant and antidepressant effects. nuph.edu.ua For example, novel 1,2,3,4-tetrahydroisoquinoline-1-ones have been synthesized and identified as potential anticonvulsant agents. nuph.edu.ua

Antiparasitic and Antimalarial Research

The tetrahydroisoquinoline scaffold is a recognized structural motif in the development of antiparasitic agents, with a particular focus on antimalarial compounds. rsc.orgrsc.orgnih.gov The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for new therapies with novel mechanisms of action. nih.gov

Research has shown that structurally simple 1-aryl-1,2,3,4-tetrahydroisoquinolines are promising candidates for antimalarial agents. rsc.org In one study, twenty-one 1-aryl-6-hydroxy-THIQ analogues were synthesized and tested in vitro against P. falciparum. rsc.org While most compounds displayed moderate activity, compounds IIIb , IIIk , and IVa were the most active, with IC50 values of 0.70 µM, 0.76 µM, and 0.89 µM, respectively. rsc.org Their potency was in the same range as the standard antimalarial drug chloroquine. rsc.org These compounds also showed high selectivity, with selectivity index values of 369.6, 229.1, and >451.5, respectively, indicating low cytotoxicity against mammalian cells. rsc.org

Other investigations into THIQ analogues from the "Malaria Box" collection provided by the Medicines for Malaria Venture (MMV) have also identified potent compounds. rsc.org Three specific THIQ analogues (181–183 ) demonstrated potent activity against the asexual blood stage of P. falciparum, including the chloroquine-resistant W2 strain, with IC50 values ranging from 0.070 to 0.133 μM. rsc.org In addition to their activity against malaria, THIQ derivatives have also been explored for activity against other parasites, such as Leishmania. nuph.edu.ua

| Compound | Activity | Target Organism | IC50 Value | Reference |

|---|---|---|---|---|

| Compound IIIb | Antimalarial | P. falciparum | 0.70 µM | rsc.org |

| Compound IIIk | Antimalarial | P. falciparum | 0.76 µM | rsc.org |

| Compound IVa | Antimalarial | P. falciparum | 0.89 µM | rsc.org |

| Compounds 181-183 | Antimalarial | P. falciparum (W2 strain) | 0.070 - 0.133 µM | rsc.org |

Cholesteryl Ester Transfer Protein Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very low-density (VLDL) and low-density (LDL) lipoproteins. nih.govnih.gov Inhibition of CETP is considered a potential therapeutic strategy for atherosclerosis by increasing HDL cholesterol and reducing LDL cholesterol levels. nih.govwikipedia.org While several small molecule inhibitors of CETP have been developed and studied in large-scale clinical trials, research specifically detailing 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives as CETP inhibitors is limited. However, the broader class of tetrahydroquinoline (THQ) derivatives, a related heterocyclic scaffold, has been identified as showing anti-cholinesterase activity and potential as cholesteryl ester transfer protein inhibitors. researchgate.net This suggests that the tetrahydro-heterocyclic core may be a viable starting point for the design of such inhibitors, though specific data on the 5,6,7,8-tetrahydroisoquinoline isomer in this context is not extensively documented in the available literature.

Metabolic Modulations (e.g., Antihyperglycemic)

The potential of 5,6,7,8-tetrahydroisoquinoline derivatives in treating metabolic disorders has been an area of investigation. Substituted 5,6,7,8-tetrahydroquinoline (B84679) compounds have been included in inventions related to methods for treating or preventing metabolic disorders, such as diabetes mellitus and its associated conditions. google.com These compounds are proposed to address the need for additional agents that can manage glucose levels and other abnormal parameters characteristic of metabolic diseases. google.com While direct antihyperglycemic data for 5,6,7,8-tetrahydroisoquinoline derivatives are not specified, related heterocyclic structures have shown promise. For instance, novel derivatives of 5,6,7,8-tetrahydroquinazolines, which share a similar saturated heterocyclic ring fused to a pyrimidine (B1678525) ring, have been predicted through molecular docking studies to have high inhibitory activity against β-glucosidase, suggesting a potential application for the treatment of diabetes. nih.gov

Antioxidant Property Investigations

Several studies have highlighted the antioxidant potential of 5,6,7,8-tetrahydroisoquinoline derivatives. In one study, newly synthesized 5,6,7,8-tetrahydroisoquinolines incorporating a 4-(N,N-dimethylamino)phenyl moiety were evaluated for their antioxidant properties. nih.govnih.gov A number of these compounds were found to possess higher antioxidant activity than the standard, Vitamin C, indicating their potential as potent antioxidant agents. nih.govnih.gov The tetrahydroisoquinoline (THIQ) scaffold is recognized for its significant antioxidative properties, which contribute to its potential as a therapeutic agent in treating conditions like Alzheimer's disease, where oxidative stress is a key pathological factor. nih.gov The antioxidant activity is a crucial aspect of the neuroprotective effects attributed to THIQ derivatives. nih.gov

Table 1: Antioxidant Activity of select 5,6,7,8-Tetrahydroisoquinoline Derivatives

| Compound | Antioxidant Activity Comparison |

|---|---|

| Compound 1 | Higher than Vitamin C |

| Compound 3 | Higher than Vitamin C |

| Compound 6 | Higher than Vitamin C |

| Compound 7c | Higher than Vitamin C |

| Compound 8e | Higher than Vitamin C |

Data sourced from recent studies on novel tetrahydroisoquinoline derivatives. nih.govnih.gov

Acaricidal Potency

Research into the development of new, effective, and safe acaricides has led to the investigation of isoquinoline alkaloid derivatives. nih.gov Studies have demonstrated that certain derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold possess significant acaricidal activity. Specifically, a class of 1-cyano-2-aryl-1,2,3,4-tetrahydroisoquinolines (CATHIQs) was designed and evaluated for in vitro acaricidal activity against Psoroptes cuniculi. nih.gov One compound from this series displayed potent activity, with a 50% lethal concentration value (LC50) of 0.2421 μg/mL, which was comparable to the commercial acaricide ivermectin. nih.gov While these findings are promising for the broader class of tetrahydroisoquinoline derivatives, specific studies on the acaricidal potency of 5,6,7,8-tetrahydroisoquinolin-3-amine or its direct derivatives were not found in the reviewed literature.

Mechanisms of Biological Action and Molecular Targets

The therapeutic potential of 5,6,7,8-tetrahydroisoquinoline derivatives is rooted in their ability to interact with specific molecular targets, primarily through enzyme inhibition and receptor modulation.

Enzyme Inhibition (e.g., Acetylcholinesterase, DHFR, CDK2, ATP Synthase)

Derivatives of the 5,6,7,8-tetrahydroisoquinoline scaffold have been identified as potent inhibitors of several key enzymes implicated in cancer and other diseases.

Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2): DHFR is a crucial enzyme for DNA synthesis and cell proliferation, making it a target for anticancer drugs. researchgate.netmdpi.com CDK2 is a key regulator of the cell cycle. researchgate.net Recent studies have described the synthesis of novel 5,6,7,8-tetrahydroisoquinolines that act as significant inhibitors of both DHFR and CDK2. nih.govnih.govresearchgate.net For instance, one derivative was identified as a significant DHFR inhibitor with an IC50 of 0.199 µM, while another was found to be a potent CDK2 inhibitor with an IC50 of 0.149 µM. nih.govnih.gov These findings underscore the potential of this scaffold in the development of anticancer agents. researchgate.netresearchgate.net

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. mdpi.com While direct studies on 5,6,7,8-tetrahydroisoquinoline derivatives as AChE inhibitors are sparse, research on the closely related 5-amino-5,6,7,8-tetrahydroquinolinone scaffold has shown in vitro inhibition of acetylcholinesterase. nih.gov Many quinoline (B57606) and tetrahydroquinoline derivatives have demonstrated anti-cholinesterase activity, suggesting that this heterocyclic system is a promising framework for designing such inhibitors. researchgate.net

ATP Synthase: The inhibition of ATP synthase is another mechanism explored for therapeutic intervention, particularly in mycobacterial infections. Research on 5,8-disubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs revealed potent inhibitory activity against mycobacterial ATP synthase, with one compound showing an IC50 value of 1.8 μg/ml and high selectivity over the human counterpart. rsc.org This indicates that the tetrahydroisoquinoline core can be tailored to target microbial ATP synthase.

Table 2: Enzyme Inhibitory Activity of select Tetrahydroisoquinoline Derivatives

| Derivative Class | Target Enzyme | IC50 Value | Reference Compound | IC50 of Reference |

|---|---|---|---|---|

| 5,6,7,8-THIQ (Compound 8d) | DHFR | 0.199 µM | Methotrexate | 0.131 µM |

| 5,6,7,8-THIQ (Compound 7e) | CDK2 | 0.149 µM | Roscovitine | 0.380 µM |

| 1,2,3,4-THIQ analog | Mycobacterial ATP Synthase | 1.8 µg/ml | - | - |

Data compiled from studies on novel tetrahydroisoquinoline derivatives. nih.govnih.govrsc.org

Receptor Modulation (e.g., NMDA Receptors, CXCR4, CD44)

Tetrahydroisoquinoline derivatives have been designed and evaluated as modulators of several cell surface receptors that play critical roles in cancer and neurological disorders.

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a glutamate (B1630785) receptor involved in synaptic plasticity and memory function. nih.gov Modulation of this receptor is a target for treating various neurological conditions. A dihydroisoquinoline derivative, CIQ, has been identified as a selective potentiator of NMDA receptors containing GluN2C and GluN2D subunits, acting as a positive allosteric modulator. nih.gov This highlights the potential of the isoquinoline framework to modulate NMDA receptor activity.

CXCR4: The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor involved in cancer metastasis and hematopoietic stem cell homing. nih.govnih.gov Consequently, CXCR4 antagonists are of significant therapeutic interest. A series of novel tetrahydroisoquinoline-containing compounds have been developed as potent CXCR4 antagonists. nih.govacs.org These antagonists were designed to improve oral bioavailability and reduce off-target liabilities, with some compounds demonstrating favorable in vitro ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnih.gov

CD44: CD44 is a transmembrane glycoprotein that acts as a receptor for hyaluronic acid and is implicated in cancer cell migration, invasiveness, and chemoresistance. nih.gov Blocking the interaction between hyaluronic acid and CD44 is a potential anti-cancer strategy. nih.gov A computational approach has been used to design novel potential CD44 antagonists based on the 1,2,3,4-tetrahydroisoquinoline (THQ) scaffold. nih.govrug.nl In silico studies identified compounds that are predicted to bind to the hyaluronic acid binding domain of CD44, suggesting that the tetrahydroisoquinoline structure is a suitable core for developing CD44 antagonists. nih.gov

Biological Activities and Pharmacological Potential of this compound

The provided outline requests detailed research findings on interactions with anti-apoptotic proteins, modulation of transporters, induction of intracellular oxidative stress, effects on mitochondrial integrity, and cell cycle perturbations. The search for this specific information for this compound did not yield the detailed findings necessary to populate the requested sections and data tables.

Research in this area has predominantly focused on substituted derivatives of the tetrahydroisoquinoline scaffold to enhance and specify their biological effects. For instance, various synthesized 5,6,7,8-tetrahydroisoquinolines have been evaluated for their potential as anticancer agents, with some derivatives showing the ability to induce apoptosis and cause cell cycle arrest. However, these findings are specific to the studied derivatives and cannot be directly attributed to this compound itself without dedicated research.

Therefore, it is not possible to generate a scientifically accurate and detailed article on this compound that adheres to the strict and specific outline provided, due to the absence of published research on these particular aspects of its biological activity.

Structure Activity Relationships Sar of 5,6,7,8 Tetrahydroisoquinolin 3 Amine Derivatives

Influence of Substituent Position and Nature

The biological activity of 5,6,7,8-tetrahydroisoquinolin-3-amine derivatives is profoundly influenced by the placement and electronic properties of various substituents on the molecule. The core structure, consisting of a fused benzene (B151609) and piperidine (B6355638) ring system, offers multiple positions for chemical modification, each capable of modulating the compound's interaction with target proteins.

The electronic nature of substituents on the aromatic ring of the tetrahydroisoquinoline scaffold plays a pivotal role in modulating biological activity. nuph.edu.ua In the broader class of tetrahydroisoquinoline derivatives, the presence of electron-donating groups (EDGs) such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups on the aromatic ring is often favorable for certain biological activities. rsc.org These groups can enhance binding affinity through hydrogen bond formation or by increasing the electron density of the aromatic system, which can be crucial for specific molecular interactions.

A Chinese patent focused on developing Histone Deacetylase (HDAC) inhibitors utilized this compound as a core structure. The research involved modifying a hydroxamic acid moiety attached to this core, indicating that the electronic interplay between the THIQ scaffold and the pharmacophoric side chain is crucial for activity. The optimization of this side chain, which is inherently an electron-rich group, underscores the importance of electronic balance in achieving potent inhibition. google.com

Table 1: Effect of Electronic Groups on General Tetrahydroisoquinoline Activity

| Substituent Type | General Effect on Activity | Potential Rationale |

|---|---|---|

| Electron-Donating (e.g., -OH, -OCH₃) | Often enhances activity | Increased electron density, potential for H-bonding |

The nature, length, and flexibility of side chains and linking groups attached to the this compound core are critical determinants of biological potency and selectivity. These appendages can explore binding pockets, form key interactions with amino acid residues, and orient the core scaffold for optimal binding.

In studies on related tetrahydroisoquinoline derivatives targeting P-glycoprotein (P-gp), the length and flexibility of linking chains were systematically varied. nih.gov It was found that elongated analogues could better span the binding site, leading to stronger interactions. nih.gov For a series of 5,8-disubstituted tetrahydroisoquinolines developed as antitubercular agents, the nature of the linking group at the 7-position was shown to be important. Linkers such as –CH₂– or –CONH– were found to be more effective than –CO– or –COCH₂– linkers, suggesting that the specific geometry and hydrogen-bonding capacity of the linker are crucial for target binding. nih.gov

The patent on HDAC inhibitors demonstrates this principle, where the 3-amino group of the tetrahydroisoquinoline serves as an anchor point for a side chain terminating in a hydroxamic acid, a key metal-chelating pharmacophore. The structure and length of the linker connecting the THIQ core to this pharmacophore were optimized to achieve potent enzymatic inhibition. google.com

Role of Stereochemistry and Chirality in Activity Modulation

Chirality, or the "handedness" of a molecule, is a fundamental aspect of molecular recognition in biological systems, as receptors and enzymes are themselves chiral. For tetrahydroisoquinoline derivatives, the introduction of stereocenters can lead to significant differences in biological activity between enantiomers. nih.govmdpi.com

While specific studies on the stereochemistry of this compound are not extensively detailed in the available literature, research on related chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives highlights the importance of stereochemistry. mdpi.com In these studies, different enantiomers were used as chiral ligands in metal-catalyzed reactions, demonstrating that the spatial arrangement of the amino group and the fused ring system dictates the stereochemical outcome of the reaction, a principle that directly translates to interactions with biological targets. mdpi.com

In the synthesis of various tetrahydroisoquinoline alkaloids, controlling the stereochemistry at the C1 position is a primary objective, as this center is often crucial for the molecule's bioactivity. nih.gov It is highly probable that if a chiral center were introduced at or near the 3-amino position of the 5,6,7,8-tetrahydroisoquinoline (B1330172) core, the resulting enantiomers would exhibit distinct pharmacological profiles.

Conformational Analysis and its Correlation with Biological Activity

Flexibility is a key factor in the SAR of tetrahydroisoquinoline derivatives. Studies aimed at designing P-gp ligands investigated how molecular flexibility impacts activity. By creating both rigid and flexible analogues, researchers can probe the conformational requirements of the binding pocket. nih.gov A molecule with optimal flexibility can adapt its shape to maximize favorable interactions with the target, a concept known as "induced fit." While specific conformational analysis studies on this compound are not widely published, the principles derived from its structural analogues strongly suggest that controlling the conformational preferences of the saturated ring would be a key strategy for modulating its biological activity.

Bioisosteric Replacements and their Impact on SAR

Bioisosterism is a strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological profile. drughunter.comcambridgemedchemconsulting.com This technique is widely used to enhance potency, alter selectivity, improve metabolic stability, and reduce toxicity. rsc.org

In the development of tetrahydroisoquinoline derivatives, bioisosteric replacement has been successfully applied. For instance, replacing a phenyl group with a bioisosteric heterocycle like a thiophene (B33073) or pyridine (B92270) can alter electronic properties and introduce new hydrogen bonding opportunities. In a study on P-gp ligands, an aryloxazole group was used as a bioisostere, leading to a new series of active compounds. nih.gov

While direct examples of bioisosteric replacement on the 3-amino group of 5,6,7,8-tetrahydroisoquinoline are not detailed in the reviewed literature, one could envision several potential applications. The amine group itself could be replaced with bioisosteres like -OH or -SH to probe the importance of hydrogen bonding and basicity. Furthermore, substituents on the aromatic ring could be replaced. For example, a methoxy group could be replaced with a chlorine atom, which has a similar size but different electronic properties, to fine-tune activity. This strategy allows for the systematic exploration of the chemical space around the core scaffold to optimize its therapeutic potential. rsc.orgcambridgemedchemconsulting.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanisms of ligands, such as derivatives of 5,6,7,8-Tetrahydroisoquinolin-3-amine, to their biological targets.

Docking studies on analogs of this scaffold have been performed against a variety of protein targets to elucidate their potential therapeutic applications. For instance, novel 1,2,3,4-tetrahydroisoquinoline (B50084) analogs were docked into the non-nucleoside inhibitor (NNRTI) binding pocket of HIV-1 reverse transcriptase (RT). scispace.com These simulations revealed that the analogs adopt a "butterfly-like" conformation, similar to known NNRTIs like nevirapine (B1678648) and efavirenz, within the binding pocket. rsc.org The 6,7-dimethoxy substituted tetrahydroisoquinoline moiety, in particular, was found to establish crucial hydrophobic contacts with key amino acid residues such as Tyr-188, Tyr-181, and Trp-229. rsc.org

In another study, derivatives of the related 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204) scaffold were evaluated as potential anti-inflammatory agents through docking simulations against the catalytic site of p38 mitogen-activated protein kinase (MAPK). researchgate.net The results identified key binding interactions and helped prioritize compounds for synthesis and further biological testing. Similarly, docking has been used to explore the interactions of tetrahydroquinoline derivatives with B-DNA, suggesting potential applications as DNA-targeting agents. benthamdirect.com

Furthermore, docking studies on novel 5,6,7,8-tetrahydroisoquinolines have identified potent inhibitors for enzymes crucial for cancer cell survival, such as Dihydrofolate reductase (DHFR) and Cyclin-dependent kinase 2 (CDK2). nih.gov For example, specific derivatives showed strong binding affinity to the active site of CDK2, with one compound exhibiting an IC50 of 0.149 µM. nih.gov Likewise, other analogs demonstrated significant inhibition of DHFR. nih.gov These computational predictions were instrumental in understanding the structure-activity relationships and guiding the development of potent anticancer agents.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models are valuable for predicting the activity of newly designed compounds and for understanding the key molecular features that influence potency.

For the tetrahydroquinoline scaffold, which is structurally related to tetrahydroisoquinoline, 3D-QSAR models have been developed to study inhibitors of Lysine Specific Demethylase 1 (LSD1), an anticancer target. mdpi.com Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), researchers established models with good statistical and predictive properties. mdpi.com The CoMFA model indicated that steric fields were the most critical factor, contributing to 60.1% of the model, while electrostatic fields contributed 39.9%. mdpi.com These models and their corresponding contour maps provided insights into how steric bulk and electrostatic properties at different positions on the tetrahydroquinoline ring affect inhibitory activity, guiding the design of more potent inhibitors. mdpi.com